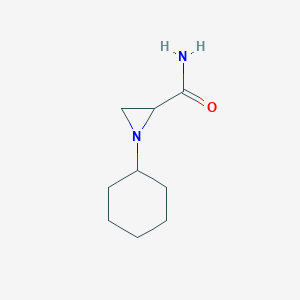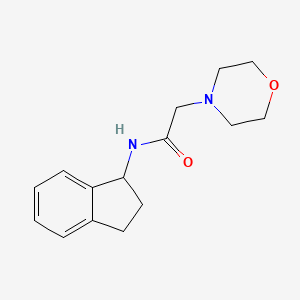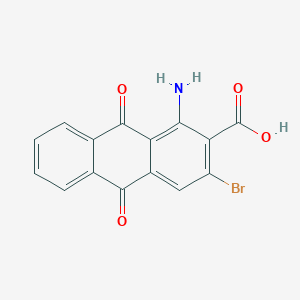
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a chemical compound belonging to the class of biogenic anthraquinones. It has a molecular formula of C₁₅H₈BrNO₄ and a molecular weight of approximately 344.96 g/mol . This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to an anthraquinone core.
Méthodes De Préparation
The synthesis of 1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves nucleophilic substitution reactions. One common method includes the reaction of bromaminic acid with various amines under specific conditions. For instance, bromaminic acid can be dissolved in hot water, followed by the addition of the corresponding amine and sodium hydrogen carbonate. The reaction mixture is then treated with copper (II) sulfate and iron (II) sulfate to facilitate the substitution of the bromine atom .
Analyse Des Réactions Chimiques
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, introducing alkyl groups into biological molecules, which can disrupt their normal function. This property is particularly useful in anticancer therapies, where the compound can target and kill cancer cells by interfering with their DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can be compared with other anthraquinone derivatives such as:
1-Amino-4-bromoanthraquinone-2-sulfonic acid: This compound also contains a bromine atom and an amino group but has a sulfonic acid group instead of a carboxylic acid group.
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar to the title compound but lacks the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
6336-80-7 |
|---|---|
Formule moléculaire |
C15H8BrNO4 |
Poids moléculaire |
346.13 g/mol |
Nom IUPAC |
1-amino-3-bromo-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H8BrNO4/c16-9-5-8-10(12(17)11(9)15(20)21)14(19)7-4-2-1-3-6(7)13(8)18/h1-5H,17H2,(H,20,21) |
Clé InChI |
VCZZKUGKLVKJKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)N)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)


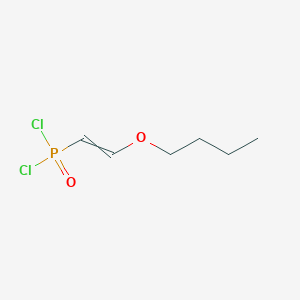
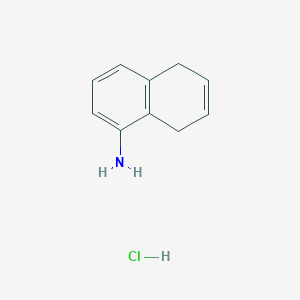
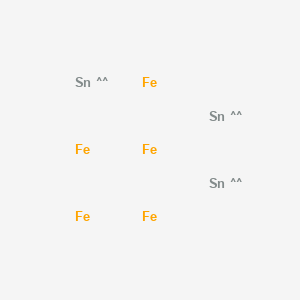
![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
